molecular formula C22H22N4O2 B2612929 [1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946235-22-9

[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2612929
CAS RN: 946235-22-9
M. Wt: 374.444
InChI Key: XWUQNEUUGQHMLD-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone, also known as BPIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPIP is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. In

Scientific Research Applications

Antipsychotic Potential

  • Biphenyl moiety linked with aryl piperazine has been designed and synthesized, showing considerable anti-dopaminergic and anti-serotonergic activity. This suggests potential use in antipsychotic treatments (Bhosale et al., 2014).

Anti-HIV Activity

  • Certain β-carboline derivatives showed selective inhibition against HIV-2 strains, suggesting potential therapeutic applications in HIV treatment (Ashok et al., 2015).

Anticancer and Antituberculosis Studies

  • Novel derivates synthesized using reductive amination method showed significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).

Antimicrobial Activity

  • New pyridine derivatives were synthesized and demonstrated variable and modest antimicrobial activity against bacterial and fungal strains (Patel et al., 2011).

Bacterial Persistence Eradication

  • A study found that a chemical compound selectively killed bacterial persisters without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

Analgesic Effect

  • Novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in certain models (Tsuno et al., 2017).

properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-28-21-12-11-20(23-24-21)25-13-15-26(16-14-25)22(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUQNEUUGQHMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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